1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione
Overview
Description
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M16209, is a novel aldose reductase inhibitor . Aldose reductase inhibitors are a class of drugs being studied as a way to prevent eye and nerve damage in people with diabetes .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is C11H7BrN2O5S and its molecular weight is 359.15 g/mol.Chemical Reactions Analysis
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to inhibit partially purified aldose reductases from various origins . The IC50 values of this compound did not substantially depend on the substrate used .Scientific Research Applications
Aldose Reductase Inhibition and Diabetic Neuropathy Treatment
1-(3-Bromobenzo[b]furan-2-ylsulfonyl)hydantoin, identified as M16209, has been explored for its effectiveness in treating diabetic complications through its aldose reductase inhibitory activity. Studies have demonstrated its potential in ameliorating symptoms of streptozotocin-induced diabetic neuropathy in rats. Treatment with M16209 improved motor nerve conduction velocity and histological changes in the sciatic nerve, showing its promise for clinical use in managing diabetic neuropathy (Kato et al., 1991).
Antihyperglycemic Effects
M16209 has also been investigated for its antihyperglycemic effects. In vitro studies on 3T3-L1 adipocytes have shown that M16209 enhances glucose uptake by facilitating the translocation of GLUT4 to the plasma membrane, without affecting insulin receptor binding or phosphorylation. This indicates its potential as a therapeutic agent for improving glucose metabolism in diabetes (Murakami et al., 1997).
Cataract Formation Prevention
Another area of application is the prevention of cataract formation. M16209, through its aldose reductase inhibiting activity, has shown efficacy in preventing galactose-induced cataract in rats by ameliorating metabolic disorders associated with the condition. This suggests a potential clinical application for M16209 in preventing some forms of cataract, especially those related to diabetic complications (Kato et al., 1990).
Insulin Sensitivity Improvement
M16209 has been found to improve insulin sensitivity in vivo, as evidenced by euglycemic clamp studies in rats. The compound enhanced insulin-stimulated glucose uptake in peripheral tissues, particularly oxidative muscles, by potentiating insulin action on glycogen synthesis and glycolysis. This highlights its potential in managing insulin resistance and metabolic disorders in genetically obese rodents, providing a basis for its use in treating conditions like type 2 diabetes (Ohta et al., 1996).
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M-16209, is AKR1B1 , an enzyme also known as aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol, a process that can contribute to various complications in diabetic patients .
Mode of Action
M-16209 interacts with aldose reductase in an uncompetitive manner with respect to both glyceraldehyde and NADPH . This means that the compound binds to the enzyme-substrate complex, altering the enzyme’s activity and reducing its ability to convert glucose to sorbitol .
Biochemical Pathways
The primary biochemical pathway affected by M-16209 is the polyol pathway . By inhibiting aldose reductase, M-16209 reduces the conversion of glucose to sorbitol. This can help prevent the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications .
Result of Action
The inhibition of aldose reductase by M-16209 leads to a decrease in the accumulation of sorbitol . This can help prevent osmotic stress and cellular damage, particularly in the context of diabetic complications. For example, M-16209 has been shown to be effective in preventing galactosemic cataracts and ameliorating diabetic neuropathy .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to interact with the enzyme aldose reductase (AR) . The inhibition of AR by this compound is uncompetitive with respect to both glyceraldehyde and NADPH . This suggests that the compound binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity .
Cellular Effects
In cellular studies, 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been found to suppress galactitol accumulation in human erythrocytes cultured in high galactose conditions . This suggests that the compound may influence cellular function by modulating polyol pathway activity .
Molecular Mechanism
At the molecular level, 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin exerts its effects by inhibiting the activity of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary metabolic pathway for glucose. By inhibiting this enzyme, the compound can potentially modulate the metabolic flux through this pathway .
Metabolic Pathways
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is known to interact with the polyol pathway by inhibiting aldose reductase
Properties
IUPAC Name |
1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUDHQFSBHLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155989 | |
Record name | M 16209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-36-5 | |
Record name | M 16209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M 16209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.